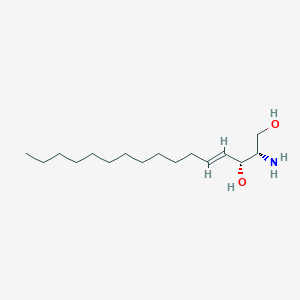

Hexadecasphingosine

描述

Hexadecasphingosine, also known as C16 sphingosine or sphingosine D16:1, belongs to the class of organic compounds known as 1,2-aminoalcohols1. It is a minor sphingoid base with 16 carbon atoms and is one of the major sphingoid bases found in Musca domestica larvae and adults2.

Synthesis Analysis

The synthesis of Hexadecasphingosine is not explicitly detailed in the search results. However, it is known that sphingosine bases, including Hexadecasphingosine, are key components of sphingolipids, which are synthesized in the endoplasmic reticulum2.Molecular Structure Analysis

Hexadecasphingosine has a molecular formula of C16H35NO23. Its average mass is 273.455 Da and its monoisotopic mass is 273.266785 Da3. It has 2 defined stereocentres3.

Chemical Reactions Analysis

The specific chemical reactions involving Hexadecasphingosine are not detailed in the search results. However, as a sphingoid base, it is involved in the synthesis and degradation of all sphingolipids4.Physical And Chemical Properties Analysis

Hexadecasphingosine has an average mass of 273.455 Da and a monoisotopic mass of 273.266785 Da3. More specific physical and chemical properties are not provided in the search results.科学研究应用

Anticancer and Apoptotic Effects : HePC is identified as an anticancer agent, inducing apoptosis in cancer cells. It activates caspase-9, -3, and -8 via the intrinsic pathway and causes release of cytochrome c and activation of Bax and Bid. Additionally, it involves a lysosomal pathway characterized by lysosomal rupture and cathepsin B activation (Paris, Bertoglio, & Bréard, 2007).

Effect on Lipid Metabolism in Parasites : In the context of parasitic diseases, such as Leishmania donovani, HePC affects lipid metabolism. It causes changes in phosphatidylcholine content, indicating partial inactivation of PE-N-methyltransferase and possible activation of phospholipase A2 (Rakotomanga et al., 2007).

Mechanisms in Antileishmanial Activity : HePC has shown effectiveness as an oral treatment for visceral leishmaniasis. It induces cell death in Leishmania donovani with features of apoptosis, such as DNA fragmentation and phosphatidylserine exposure (Paris, Loiseau, Bories, & Bréard, 2004).

Influence on Intestinal Barrier Properties : Oral administration of HePC can alter the integrity and transport capacities of the intestinal barrier, affecting the paracellular permeability and potentially modifying the oral bioavailability of other therapeutic compounds (Ménez et al., 2006).

Impact on Membrane Properties : HePC interacts with lipid membranes, affecting their rheology and lateral structure. Its incorporation increases elasticity and influences phase equilibrium in phospholipids and sterol-containing membranes (Zulueta Díaz & Fanani, 2017).

Resistance Mechanisms in Cancer Cells : Expression of MDR1 in cancer cells can reduce sensitivity to HePC, suggesting that MDR1 expression might impact the response to HePC in cancer treatment (Rybczyńska et al., 2001).

Role in Photonic Applications : While not directly related to HePC, research in photonic applications, such as hexagonal boron nitride, highlights the diverse range of hexagonal structures in scientific research (Caldwell et al., 2019).

安全和危害

The specific safety and hazards associated with Hexadecasphingosine are not detailed in the search results. However, like all chemicals, it should be handled with appropriate safety measures.

未来方向

The future directions of Hexadecasphingosine research are not explicitly mentioned in the search results. However, given its role in sphingolipid metabolism, it is likely to continue to be a subject of interest in the study of cellular processes and potential therapeutic applications4.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.

属性

IUPAC Name |

(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUSGZZCQZACPT-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecasphingosine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)